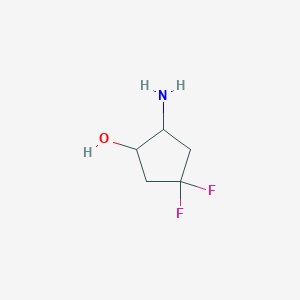

2-Amino-4,4-difluorocyclopentan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9F2NO |

|---|---|

Molekulargewicht |

137.13 g/mol |

IUPAC-Name |

2-amino-4,4-difluorocyclopentan-1-ol |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2 |

InChI-Schlüssel |

CIDGQJFAPODFAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CC1(F)F)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol

Abstract

Fluorinated carbocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering unique conformational constraints and metabolic stability. The 2-amino-4,4-difluorocyclopentan-1-ol framework, in particular, represents a valuable building block for designing novel therapeutics, including enzyme inhibitors and peptide mimetics. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this target molecule. We will dissect a multi-step sequence beginning from a commercially available precursor, detailing the strategic rationale behind each transformation, providing step-by-step protocols, and addressing critical safety and characterization considerations. The methodologies presented are drawn from established principles of organic synthesis, including selective protection, modern fluorination chemistry, and stereoselective reductions.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a difunctionalized cyclopentane ring requires careful strategic planning to control regioselectivity and stereochemistry. Our proposed pathway is designed to be logical and efficient, building complexity in a controlled manner. The core challenge lies in the precise installation of three distinct functionalities onto the five-membered ring: a hydroxyl group, an amino group, and a geminal difluoro moiety.

A logical retrosynthetic analysis of the target molecule, 2-Amino-4,4-difluorocyclopentan-1-ol (1) , points to a convergent strategy hinging on the formation of a key difluorinated ketone intermediate.

The primary disconnection is made at the C-N and C-O bonds formed in the final steps, tracing back to the ketone (4) . This ketone can be synthesized from a readily available starting material, cyclopentan-1,3-dione (6) , through a sequence of protection, fluorination, and deprotection.

Caption: High-level retrosynthetic analysis of the target compound.

This strategy allows for the challenging gem-difluorination step to be performed early on a symmetric or near-symmetric precursor, simplifying the subsequent functional group interconversions.

Synthesis of the Key Intermediate: 4,4-Difluorocyclopentan-1-one

The cornerstone of this synthesis is the efficient construction of the 4,4-difluorocyclopentanone ring system. Our approach utilizes cyclopentan-1,3-dione as a cost-effective starting material.

Rationale and Workflow

The primary challenge is the selective difluorination of only one of the two carbonyl groups. This is achieved through a standard protect-transform-deprotect sequence. One carbonyl is masked as a ketal, the remaining exposed carbonyl is subjected to deoxofluorination, and the protecting group is subsequently removed to unmask the second carbonyl, now positioned as the ketone in our key intermediate.

Caption: Workflow for the synthesis of the key ketone intermediate.

Deoxofluorination: The Core Transformation

The conversion of a ketone to a gem-difluoride is a powerful transformation in organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable alternative, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are highly effective for this purpose.[1] The mechanism involves the initial activation of the carbonyl oxygen by the sulfur reagent, followed by sequential nucleophilic attack of fluoride ions to displace the oxygen, ultimately forming the stable C-F bonds.

Experimental Protocols

Protocol 2.3.1: Synthesis of 4,4-Ethylenedioxycyclopentan-1-one (5)

-

Setup: To a round-bottom flask fitted with a Dean-Stark apparatus, add cyclopentan-1,3-dione (1.0 eq.), ethylene glycol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.) in toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2.3.2: Synthesis of 1,1-Difluoro-4,4-ethylenedioxycyclopentane

-

Safety Note: DAST and related reagents are hazardous and must be handled in a fume hood with appropriate personal protective equipment. They react violently with water.

-

Setup: To a solution of 4,4-ethylenedioxycyclopentan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM) in a fluorinated polymer flask, cool the mixture to -78 °C under a nitrogen atmosphere.

-

Reaction: Add DAST (1.2 eq.) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Cautiously quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure. The crude product should be purified by column chromatography.

Protocol 2.3.3: Synthesis of 4,4-Difluorocyclopentan-1-one (4)

-

Setup: Dissolve the difluorinated ketal from the previous step in a mixture of acetone and 2M aqueous hydrochloric acid.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by GC-MS or TLC until the starting material has been fully converted.

-

Work-up: Neutralize the acid with solid sodium bicarbonate. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the target ketone (4) .

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Monoketalization | Ethylene Glycol, p-TsOH | 85-95% |

| 2 | gem-Difluorination | DAST or Deoxo-Fluor® | 60-80% |

| 3 | Deprotection | Aqueous HCl | >90% |

| Table 1: Summary of reagents and typical yields for the synthesis of intermediate (4) . |

Installation of the Amino Alcohol Motif

With the difluorinated ketone in hand, the next phase involves the introduction of the 1,2-amino alcohol functionality. This is achieved via a two-step sequence: α-amination followed by stereoselective reduction of the ketone.

α-Amination Strategy

A common and effective method for introducing an amino group alpha to a ketone is through an α-halo ketone intermediate. The ketone is first brominated under acidic conditions, followed by nucleophilic substitution of the bromide with a suitable nitrogen nucleophile. Using a protected amine, such as benzylamine, prevents over-alkylation and facilitates purification.

Stereocontrol in Ketone Reduction

The reduction of the 2-amino-substituted cyclopentanone (3) will generate two diastereomers: the cis- and trans-amino alcohols. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon.

-

Steric Approach Control: Bulky reducing agents will preferentially attack from the less hindered face, opposite the amino substituent.

-

Chelation Control: If the amino group and a suitable metal cation from the hydride reagent can form a chelate, the hydride will be delivered to the same face as the amino group.

Sodium borohydride (NaBH₄) reduction typically proceeds via steric approach control, favoring the formation of the trans product where the hydroxyl and amino groups are on opposite sides of the ring.

Caption: Workflow for amination and reduction sequence.

Experimental Protocols

Protocol 3.3.1: Synthesis of 2-Bromo-4,4-difluorocyclopentan-1-one

-

Setup: Dissolve 4,4-difluorocyclopentan-1-one (4) (1.0 eq.) in glacial acetic acid.

-

Reaction: Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature. Stir until the red-brown color of the bromine disappears.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α-bromo ketone, which should be used immediately in the next step due to its potential instability.

Protocol 3.3.2: Synthesis of 2-(Benzylamino)-4,4-difluorocyclopentan-1-one (3)

-

Setup: Dissolve the crude bromo-ketone from the previous step in acetonitrile. Add potassium carbonate (2.5 eq.) and benzylamine (1.2 eq.).

-

Reaction: Stir the mixture vigorously at room temperature overnight.

-

Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3.3.3: Reduction to 2-(Benzylamino)-4,4-difluorocyclopentan-1-ol (2)

-

Setup: Dissolve the amino ketone (3) (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

-

Reaction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours at 0 °C after the addition is complete.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of cis and trans diastereomers can often be separated by careful column chromatography.

Final Deprotection and Product Isolation

The final step is the removal of the benzyl protecting group to reveal the primary amine of the target molecule.

Deprotection via Hydrogenolysis

Catalytic hydrogenolysis is a clean and efficient method for removing N-benzyl groups. The protected amino alcohol is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. The C-N bond is cleaved, releasing the primary amine and toluene as a byproduct.

Protocol 4.1.1: Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol (1)

-

Setup: In a flask suitable for hydrogenation, dissolve the protected amino alcohol (2) in methanol or ethanol. Add palladium on carbon (10% w/w, ~5 mol%).

-

Reaction: Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, 2-Amino-4,4-difluorocyclopentan-1-ol (1) . Further purification can be achieved by crystallization or chromatography if necessary.

References

-

IAEA International Nuclear Information System. (2025, January 5). Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. Retrieved from [Link]

-

ResearchGate. (2022, September 26). Synthesis of gem ‐Difluorocyclopropanes. Retrieved from [Link]

-

Scribd. (n.d.). Methods For The Synthesis of Gem-Difluoromethylene Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

Sources

2-Amino-4,4-difluorocyclopentan-1-ol structural analogs

An In-depth Technical Guide to the Synthesis and Evaluation of 2-Amino-4,4-difluorocyclopentan-1-ol Structural Analogs

Abstract

The strategic incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The 2-amino-4,4-difluorocyclopentan-1-ol core represents a compelling, yet underexplored, structural motif. It combines the rigid, stereochemically defined scaffold of an aminocyclopentanol—a key component in many biologically active compounds like carbocyclic nucleoside analogues[4][5]—with the potent electronic effects of a geminal difluoro group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of structural analogs based on this core. We will delve into robust synthetic methodologies, predictive physicochemical profiling, structure-activity relationship (SAR) principles, and detailed protocols for assessing therapeutic potential.

Introduction: The Rationale for Fluorinated Aminocyclopentanols

The cyclopentane ring offers a rigid, three-dimensional scaffold that can effectively orient functional groups in space to maximize interactions with biological targets.[5] When functionalized with amino and hydroxyl groups, as in aminocyclopentanols, these structures serve as versatile chiral building blocks for a range of therapeutics, including antiviral and anticancer agents.[4]

The introduction of a 4,4-difluoro moiety onto this scaffold is a deliberate design choice intended to confer specific advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro group can block sites of oxidative metabolism, potentially increasing the compound's biological half-life.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of adjacent functional groups, such as the C2-amine, influencing its ionization state at physiological pH and its ability to form hydrogen bonds.[7]

-

Conformational Effects: The gem-difluoro group can influence the puckering of the cyclopentane ring, locking it into specific conformations that may be more favorable for binding to a target protein.

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings within a protein binding pocket, enhancing affinity.

This guide will explore how to systematically synthesize and test analogs of 2-Amino-4,4-difluorocyclopentan-1-ol to harness these properties for drug discovery.

Synthetic Strategies and Analog Design

A robust and flexible synthetic route is paramount for exploring the chemical space around the core scaffold. The following sections outline a plausible synthetic pathway and propose a library of initial analogs for SAR studies.

Proposed Retrosynthesis of the Core Scaffold

A logical approach to the synthesis begins with a commercially available cyclopentanone precursor. The key transformations involve the introduction of the gem-difluoro group, stereocontrolled reduction of the ketone, and introduction of the amine.

Caption: Retrosynthetic analysis of the target scaffold.

Experimental Protocol: Synthesis of (1R,2S)-2-Amino-4,4-difluorocyclopentan-1-ol

This protocol is a representative, multi-step synthesis adapted from established methodologies for fluorination, reduction, and amination.[7][8][9]

Step 1: Deoxofluorination of a Ketone Precursor

-

In a flame-dried flask under an inert argon atmosphere, dissolve a suitable cyclopentanone precursor (e.g., ethyl 4-oxocyclopentane-1-carboxylate) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (2.2 eq) dropwise. Causality Note: Deoxo-Fluor® is a versatile reagent for converting ketones to gem-difluorides. The reaction is run at low temperature to control reactivity and minimize side products.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 4,4-difluorocyclopentanone intermediate.

Step 2: Stereoselective Reduction of the Ketone

-

Dissolve the 4,4-difluorocyclopentanone intermediate (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Causality Note: NaBH₄ is a mild reducing agent that effectively reduces ketones to alcohols. The stereoselectivity may vary, and chiral reducing agents (e.g., CBS catalysts) could be employed for higher enantiomeric excess if required.

-

Stir for 1-2 hours at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding acetone, then acidify with 1M HCl.

-

Remove the solvent in vacuo and extract the product with ethyl acetate. Purify as needed.

Step 3: Introduction and Reduction of the Amine Precursor (via Azide)

-

Protect the newly formed hydroxyl group using a suitable protecting group (e.g., TBDMSCl).

-

Introduce a leaving group at the C2 position (e.g., mesylation or tosylation).

-

Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

-

Reduce the resulting azide to the primary amine via hydrogenation (e.g., H₂, Pd/C) or using a reagent like triphenylphosphine (Staudinger reaction).

-

Deprotect the hydroxyl group (e.g., using TBAF for a TBDMS ether) to yield the final product.

-

Purify by an appropriate method, such as crystallization or chromatography.

Design of a First-Generation Analog Library

Systematic modification of the core structure is essential for probing the structure-activity relationship (SAR).[10] The following table outlines a focused library of analogs designed to investigate the importance of key functional groups.

| Analog ID | Structural Modification | Rationale for Synthesis |

| A-01 | N-methylation (Secondary Amine) | To investigate the effect of amine basicity and hydrogen bond donor capacity. |

| A-02 | N,N-dimethylation (Tertiary Amine) | To remove the hydrogen bond donor capability entirely and increase lipophilicity. |

| A-03 | N-acetylation (Amide) | To act as a neutral analog and probe the importance of the basic amine. |

| A-04 | Inversion of C1 Stereochemistry | To determine the importance of the relative stereochemistry of the hydroxyl group. |

| A-05 | Inversion of C2 Stereochemistry | To determine the importance of the relative stereochemistry of the amino group. |

| A-06 | 4-CHF- (Monofluoro) Analog | To assess the impact of a single fluorine atom versus the gem-difluoro group. |

| A-07 | 4-CF3- (Trifluoromethyl) Analog | To explore the effect of a more lipophilic and electron-withdrawing group.[11] |

| A-08 | Cyclohexane Core Analog | To evaluate the impact of ring size on conformational preference and activity. |

Physicochemical Properties and Structure-Activity Relationships (SAR)

The impact of fluorination on physicochemical properties is a key consideration in drug design.[7][12] Adding fluorine generally increases lipophilicity (LogP) and lowers the basicity (pKa) of nearby amines.

Predicted Physicochemical Properties

The following table presents the predicted effects of the proposed structural modifications on key physicochemical parameters.

| Analog Series | Modification | Predicted ΔLogP | Predicted ΔpKa (of Amine) |

| Core | 2-NH₂, 4-CF₂ | Baseline | Baseline |

| A-01/A-02 | N-alkylation | Increase | Slight Increase |

| A-03 | N-acetylation | Neutral / Slight Increase | N/A (Amide is not basic) |

| A-06 | 4-CHF | Decrease vs. CF₂ | Increase vs. CF₂ |

| A-07 | 4-CF₃ | Increase vs. CF₂ | Decrease vs. CF₂ |

Data is predictive and based on established trends reported in the literature.[7]

Logical Framework for SAR Exploration

Structure-activity relationship (SAR) studies correlate changes in a molecule's structure with its biological activity, guiding the optimization of lead compounds.[13][14]

Caption: Logical workflow for SAR exploration.

Biological Evaluation: Protocols and Potential Applications

Given the known activities of related scaffolds, primary screening of these analogs should focus on anticancer and antimicrobial applications.[11]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines a compound's effect on the metabolic activity of cancer cell lines, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to all wells. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be used to aid visualization.

Proposed Signaling Pathway Analysis

Many cytotoxic agents, including cyclopentanone derivatives, induce programmed cell death, or apoptosis.[11] Investigating this pathway can elucidate the mechanism of action.

Caption: Generalized apoptosis signaling pathway.

Conclusion and Future Directions

The 2-amino-4,4-difluorocyclopentan-1-ol scaffold is a promising starting point for the development of novel therapeutics. The strategic placement of the gem-difluoro group offers a powerful tool to enhance the drug-like properties of the well-established aminocyclopentanol core. The synthetic and screening methodologies outlined in this guide provide a robust framework for a systematic exploration of this chemical class.

Future work should focus on expanding the analog library to include more diverse substitutions and linkers for potential applications as PROTACs or targeted covalent inhibitors. Advanced studies should include in vivo pharmacokinetic and efficacy evaluations in relevant animal models for the most promising lead compounds identified through these initial screens.

References

- A Comparative Guide to the Biological Activity of Cyclopentanone Derivatives with a Focus on Trifluoroacetyl Moieties. Benchchem.

- (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8. Benchchem.

- 1-(Aminomethyl)cyclopentanol | 45511-81-7. Smolecule.

- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals. Benchchem.

- (1R,2R)-2-Aminocyclopentanol hydrochloride. Chem-Impex.

- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. PMC.

- Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles. Benchchem.

- Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation. Benchchem.

- Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.

- Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene. Benchchem.

- A concise Synthesis of L-4,4-difluoroglutamine. ResearchGate.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.

- Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. Google Patents.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives. Benchchem.

- Structure activity relationship – Knowledge and References. Taylor & Francis.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PMC.

- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.

- Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers.

- Synthetic Strategies to Access Fluorinated Azoles. PMC.

- Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed.

- Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. PMC.

- Structure–Activity Relationships of Designed α‐Amino Hydroxamic Acids for Affinity Labeling via In Situ Isocyanate Generation. ResearchGate.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 14. Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of gem-difluorocyclopentanes

[label="Potentiometric Titration", fillcolor="#34A85

Logical mapping of stereoelectronic and inductive effects on gem-DFCP properties.

Standardized Experimental Workflows

To accurately harness the properties of gem-DFCPs, the analytical workflows must be robust and self-validating. Below are the definitive methodologies for conformational profiling and lipophilicity determination.

Standardized experimental workflow for physicochemical profiling of gem-DFCPs.

Protocol A: NMR-Based Conformational Profiling

Standard NOESY experiments only map ¹H-¹H distances, which is insufficient for fluorinated carbocycles. To prove the exact ring pucker, we must map the spatial orientation of the fluorine atoms relative to the ring protons using Heteronuclear Overhauser Effect Spectroscopy (HOESY).

-

Sample Preparation: Dissolve 5–10 mg of the highly pure gem-DFCP candidate in 0.6 mL of CDCl₃ (or D₂O for highly polar derivatives). Ensure the sample is degassed via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can quench NOE signals.

-

1D Acquisition: Acquire high-resolution ¹H (400/500 MHz) and ¹⁹F (376/470 MHz) spectra. Identify the characteristic geminal F-F coupling constant (typically ~230 Hz) and extract the ³J_H-F coupling constants.

-

2D HOESY Execution: Run a ¹⁹F-¹H HOESY sequence. Set the mixing time (τ_m) iteratively (typically starting at 300 ms) to capture the linear build-up regime of the heteronuclear cross-relaxation.

-

Dihedral Calculation: Utilize the extracted ³J_H-H and ³J_H-F values in conjunction with an extended Karplus equation to calculate the specific dihedral angles of the cyclopentane backbone.

-

Self-Validation System: The sum of the fractional conformational populations derived from the HOESY build-up curves must equal 1.0 (±0.05). If the data is ambiguous due to signal overlap, acquire Residual Dipolar Couplings (RDCs) in a weakly aligning medium (e.g., poly-γ-benzyl-L-glutamate) as an orthogonal check.

Protocol B: High-Throughput Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS/MS

Because fluorinated aliphatic rings often lack strong UV chromophores, traditional UV-based partitioning assays fail. LC-MS/MS provides the necessary sensitivity and specificity.

-

Phase Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 7.40. Mutually saturate the buffer and HPLC-grade n-octanol by stirring them together vigorously for 24 hours, then allow them to separate completely.

-

Partitioning: In a 2 mL glass vial, combine 495 µL of the saturated buffer, 495 µL of the saturated n-octanol, and 10 µL of a 10 mM DMSO stock of the gem-DFCP compound.

-

Equilibration: Agitate the vials at 1200 rpm for 2 hours at a constant 25 °C. Centrifuge the biphasic mixture at 3000 × g for 15 minutes to break any micro-emulsions and ensure absolute phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as the base-10 logarithm of the ratio of the peak areas (adjusted for dilution factors).

-

Self-Validation System: Every analytical batch must include highly calibrated reference standards (e.g., Propranolol, consensus LogD₇.₄ = 1.20; Atenolol, consensus LogD₇.₄ = -0.10). The assay batch is strictly rejected if the calculated LogD of the standards deviates by more than ±0.1 log units from their known values.

Conclusion

The integration of gem-difluorocyclopentanes into drug discovery pipelines represents a masterclass in rational molecular design. By understanding the causality between the strong inductive effects, localized dipoles, and hyperconjugative conformational locking, scientists can precisely tune pKa, lower lipophilicity, and block CYP450-mediated metabolism [5]. Adhering to rigorous, self-validating analytical protocols ensures that these unique physicochemical properties are accurately captured and leveraged in the pursuit of optimal clinical candidates.

References

-

Title: Physicochemical and biological evaluation of gem-difluorinated saturated oxygen heterocycles as bioisosteres for drug discovery Source: Chemistry – A European Journal URL: [Link]

-

Title: Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent Source: Journal of Fluorine Chemistry URL: [Link]

-

Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Photocatalytic Defluorinative Three-Component Reaction of α-Trifluoromethyl Alkenes, Alkenes, and Sodium Sulfinates: Synthesis of Monofluorocyclopentenes Source: Organic Letters (ACS Publications) URL: [Link]

Technical Guide: 2-Amino-4,4-difluorocyclopentan-1-ol Stereoisomers

The following technical guide details the registry, stereochemistry, and synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol , a critical fluorinated building block in medicinal chemistry.

Executive Summary

2-Amino-4,4-difluorocyclopentan-1-ol is a specialized alicyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). The incorporation of the gem-difluoro moiety at the C4 position modulates the pKa of the amine, alters the ring conformation (puckering), and increases metabolic stability against oxidative metabolism compared to the non-fluorinated parent compound. It is a key intermediate in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral nucleoside analogs.

CAS Registry & Stereochemical Classification

The molecule possesses two chiral centers at C1 and C2. Consequently, it exists as four possible stereoisomers: two trans enantiomers and two cis enantiomers. The trans diastereomer is the most synthetically accessible and widely utilized form.

Master Registry Table

| Stereochemical Configuration | Description | CAS Number | Availability |

| (1R, 2R) | trans-Enantiomer (Single Isomer) | 1932782-90-5 | Commercial (Building Block) |

| rel-(1R, 2R) | trans-Racemate (±) | 1902951-20-5 | Commercial (Standard Grade) |

| Unspecified / Racemic | General Registry Entry | 1934847-53-6 | Common Identifier |

| (1S, 2S) | trans-Enantiomer (Single Isomer) | Not widely indexed | Custom Synthesis Required |

| (1R, 2S) / (1S, 2R) | cis-Isomers | Rare | Custom Synthesis Required |

Note on Naming: In cyclopentane systems, (1R,2R) and (1S,2S) configurations typically denote trans geometry, while (1R,2S) and (1S,2R) denote cis. Verify specific Certificates of Analysis (CoA) as nomenclature can vary by vendor.

Structural Analysis & Properties[1]

-

Molecular Formula: C₅H₉F₂NO

-

Molecular Weight: 137.13 g/mol

-

Key Features:

-

Gem-difluoro group (C4): Induces a dipole moment that affects the preferred ring pucker, often favoring an envelope conformation that positions the fluorine atoms pseudo-equatorial/axial to minimize steric strain.

-

1,2-Amino Alcohol Motif: Allows for heterocycle formation (e.g., oxazolines) or direct coupling to form amides/carbamates in peptidomimetics.

-

Synthesis & Manufacturing Protocols

The industrial preparation of 2-amino-4,4-difluorocyclopentan-1-ol predominantly follows the epoxide ring-opening strategy. This method is favored for its inherent trans-diastereoselectivity (Walden inversion).

Pathway A: Epoxide Opening (Trans-Selective)

This route ensures the formation of the trans-isomer (racemic), which can then be resolved into the (1R,2R) or (1S,2S) enantiomer via enzymatic resolution or chiral HPLC.

-

Precursor Formation: 4,4-Difluorocyclopent-1-ene is epoxidized using m-chloroperbenzoic acid (mCPBA) to yield 4,4-difluoro-6-oxabicyclo[3.1.0]hexane .

-

Nucleophilic Opening: The epoxide is opened with a nitrogen nucleophile.

-

Direct Aminolysis: Treatment with aqueous ammonia (NH₄OH) at elevated temperatures.

-

Azide Route (Higher Yield): Opening with Sodium Azide (NaN₃) to form the trans-2-azido alcohol, followed by Staudinger reduction (PPh₃) or hydrogenation (Pd/C).

-

-

Resolution (Optional): The racemic trans-amine is resolved using a lipase (e.g., Candida antarctica Lipase B) and an acyl donor (e.g., vinyl acetate) to selectively acetylate one enantiomer.

Pathway Visualization

The following diagram illustrates the logical flow from the alkene precursor to the resolved chiral amine.

Figure 1: Synthetic workflow for the production of chiral 2-amino-4,4-difluorocyclopentan-1-ol.

Analytical Characterization

Validating the identity of this compound requires specific attention to the fluorine splitting patterns in NMR spectroscopy.

-

¹H NMR (DMSO-d₆/CDCl₃):

-

The methine protons at C1 (CH-OH) and C2 (CH-NH₂) typically appear as multiplets between 3.5–4.2 ppm.

-

The methylene protons at C3 and C5 will exhibit complex splitting due to geminal coupling (~13-15 Hz) and vicinal coupling with the fluorine atoms (²J_HF ≈ 50 Hz).

-

-

¹⁹F NMR:

-

Expect two distinct signals (an AB quartet system) if the molecule is held in a rigid conformation, or a complex multiplet around -90 to -110 ppm depending on the solvent and ring puckering.

-

-

Mass Spectrometry (ESI+):

-

Parent ion [M+H]⁺ = 138.13 m/z.

-

Applications in Drug Discovery

This scaffold is frequently employed as a bioisostere for:

-

2-Aminocyclopentan-1-ol: The fluorination reduces basicity and metabolic liability.

-

Proline analogs: When cyclized to bicyclic systems.

-

Nucleoside Sugar Mimics: Used in the synthesis of carbocyclic nucleosides (e.g., for HCV or RSV antivirals) where the cyclopentane ring mimics the ribose sugar.

References

-

PubChem. (2025).[1][2] Compound Summary for 2-Amino-4,4-difluorocyclopentan-1-ol. National Library of Medicine.[1] Retrieved from [Link]

Sources

Biological Significance of Fluorinated Amino Alcohols: A Strategic Guide for Drug Design

Abstract This technical guide examines the structural and functional imperatives of incorporating fluorine into amino alcohol motifs within medicinal chemistry. It moves beyond basic bioisosterism to explore how fluorinated amino alcohols serve as high-fidelity transition state mimics, metabolic blockades, and conformational locks. Designed for drug development professionals, this document integrates physicochemical principles with actionable experimental protocols.

Introduction: The Fluorine Imperative in Amino Alcohol Scaffolds

The amino alcohol motif (

Strategic fluorination—specifically the introduction of fluorine atoms adjacent to the amine or hydroxyl centers—offers a "molecular editing" tool that fundamentally alters the electronic landscape without imposing significant steric penalties.

Why Fluorinated Amino Alcohols?

-

pKa Modulation: Fluorine’s strong electronegativity (

) exerts a powerful inductive effect ( -

Conformational Locking: The gauche effect —a stereoelectronic preference where

hyperconjugation and electrostatic attraction align the C-F and C-N/O bonds—can lock the molecule into a bioactive conformation, reducing the entropic cost of binding. -

Metabolic Shielding: Replacing a labile C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) blocks cytochrome P450-mediated oxidative deamination or hydroxylation.

Physicochemical Mechanics: The "Power of the Atom"

The Gauche Effect and Conformation

In 1,2-difluoroethane or

Acid-Base Tuning

The impact of fluorine on

-

-Fluorination: Reduces amine

- -Fluorination (to alcohol): Increases the acidity of the hydroxyl group, making it a better hydrogen bond donor and a more effective mimic of the oxyanion hole in protease transition states.

Table 1: Comparative Physicochemical Properties

| Property | Native Amino Alcohol ( | Fluorinated Analogue ( | Impact on Drug Design |

| Amine Basicity ( | 9.0 – 10.5 | 7.5 – 9.0 | Improved CNS penetration; reduced lysosomal trapping. |

| Lipophilicity (LogD) | Low (Hydrophilic) | Moderate (Tunable) | Better balance of solubility and permeability. |

| Metabolic Stability | Low (Susceptible to MAO/CYP) | High | Prolonged half-life ( |

| H-Bonding | Strong Donor/Acceptor | F is weak acceptor; OH becomes stronger donor | Enhanced interaction with active site residues. |

Biological Mechanism: The Protease Trap

One of the most profound applications of fluorinated amino alcohols is in Protease Inhibition .

The Mechanism

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate . Inhibitors that mimic this intermediate state bind much tighter than substrate analogues (transition state theory).

-

Standard Mimic: The hydroxyethylamine isostere (

) mimics the geometry of the intermediate. -

Fluorinated Mimic: Introducing fluorine adjacent to the hydroxyl group withdraws electron density. This lowers the

of the hydroxyl, allowing it to ionize more readily or form stronger hydrogen bonds with the catalytic aspartates (e.g., in HIV protease or Renin).

The fluorine atom does not just act as a bystander; it electronically "tunes" the mimic to match the electrostatic footprint of the enzymatic transition state.

Visualization: Transition State Mimicry

The following diagram illustrates how a fluorinated amino alcohol mimics the tetrahedral intermediate of peptide hydrolysis.

Figure 1: Mechanism of protease inhibition by fluorinated amino alcohol transition state mimics. The fluorine atom electronically tunes the hydroxyl group to better engage the catalytic machinery.

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic shielding effect of fluorination.

Materials:

-

Pooled Liver Microsomes (human/rat), NADPH regenerating system, Test compounds (Fluorinated vs. Non-fluorinated pair).

-

LC-MS/MS.

Methodology:

-

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (containing internal standard) to quench. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

-

Calculation: Plot

vs. time. The slope-

Validation Criteria: The fluorinated analogue should exhibit a

increase of >2-fold compared to the non-fluorinated control to be considered a successful "metabolic block."

-

Protocol: Fluorine-NMR ( -NMR) Binding Assay

Objective: To confirm direct binding and assess the environment of the fluorine atom within the active site.

Methodology:

-

Setup: Dissolve protein target (e.g., Protease) in

/buffer. Add fluorinated ligand at 1:1 stoichiometry. -

Acquisition: Acquire 1D

-NMR spectra (proton decoupled). -

Analysis:

-

Chemical Shift Anisotropy: A significant shift (

ppm) or line broadening compared to the free ligand indicates restricted motion and specific binding. -

T2 Relaxation: Measure transverse relaxation time (

) using a CPMG sequence. Bound ligands will show drastically reduced

-

Synthesis Strategy: Stereoselective Access

Accessing chiral fluorinated amino alcohols requires precision. The Ring Opening of Chiral Aziridines or Epoxides is the most robust route.

Figure 2: General synthetic workflow for accessing chiral fluorinated amino alcohols via nucleophilic ring opening.

Future Outlook

The field is moving toward polyfluorinated motifs (e.g.,

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Mahalingam, A. K., et al. (2010). HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol: improved antiviral activity in cells.[2] Journal of Medicinal Chemistry. [Link]

Sources

2-Amino-4,4-difluorocyclopentan-1-ol Derivatives: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast landscape of fluorinated scaffolds, the 2-amino-4,4-difluorocyclopentan-1-ol core represents a particularly compelling, yet underexplored, motif. This technical guide provides a comprehensive overview of this scaffold, from its fundamental stereoelectronic properties and a proposed stereoselective synthesis to its potential applications in antiviral therapy and targeted protein degradation. By synthesizing data from related chemical series, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their discovery programs.

Introduction: The Power of Fluorine in a Constrained Cyclopentane Framework

The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the electronic distribution within a molecule, impacting its interactions with biological targets.[1] When these properties are combined with the rigid, three-dimensional architecture of a cyclopentane ring, the result is a scaffold with significant potential for creating potent and selective therapeutics.[3] The cyclopentane core can act as a bioisostere for furanose rings, leading to the development of carbanucleosides with improved pharmacokinetic profiles.[3]

The 2-amino-4,4-difluorocyclopentan-1-ol scaffold combines these advantageous features. The gem-difluoro group at the 4-position introduces a permanent dipole and significantly influences the conformational preferences of the five-membered ring, while the 1,2-amino alcohol motif provides key hydrogen bonding donors and acceptors for target engagement and serves as a versatile handle for further chemical modification.

Stereoelectronic Properties and Conformational Analysis

The introduction of a gem-difluoro group at the C4 position of the cyclopentane ring has profound stereoelectronic consequences that dictate the molecule's shape and reactivity.

Impact on Basicity (pKa)

The primary electronic effect of the two highly electronegative fluorine atoms is the powerful withdrawal of electron density through the sigma-bond framework (inductive effect).[4][5] This effect propagates through the cyclopentane ring, reducing the electron density on the nitrogen atom of the amino group. Consequently, the lone pair of electrons on the nitrogen is less available for protonation, leading to a decrease in the basicity of the amine. This is quantitatively reflected as a lower pKa value for the conjugate acid. While specific pKa values for 2-amino-4,4-difluorocyclopentan-1-ol are not extensively documented, studies on analogous gem-difluorinated cycloalkanes suggest a pKa reduction of approximately 0.3 to 0.5 units compared to their non-fluorinated counterparts.[5][6] This modulation of basicity is a critical parameter in drug design, as it influences aqueous solubility, membrane permeability, and off-target interactions (e.g., with the hERG channel).

Caption: Logical flow of gem-difluorination's effect on basicity.

Conformational Preferences

A cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the twist. The introduction of the gem-difluoro group at C4 significantly influences this equilibrium. The C-F bonds are longer than C-H bonds and the C-CF2-C bond angle is often slightly compressed. These factors, combined with electrostatic interactions, can favor specific puckered conformations to minimize steric and torsional strain.

In 1,1-difluorocyclopentane, the twisted (C2) conformation is generally favored.[7] For a 2-amino-4,4-difluorocyclopentan-1-ol derivative, the preferred conformation will seek to place the bulky amino and hydroxyl substituents in pseudo-equatorial positions to minimize steric clashes. The relative stereochemistry (cis or trans) of the amino and hydroxyl groups will further dictate the accessible conformations. Understanding these conformational biases is crucial for structure-based drug design, as the three-dimensional arrangement of functional groups determines how a molecule fits into a protein's binding site.

Sources

- 1. Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus | Mikrobiolohichnyi Zhurnal [ojs.microbiolj.org.ua]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploring the Chemical Space of Fluorinated Cyclopentane Building Blocks

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the vanguard of medicinal chemistry, the challenge is perennial: to design and synthesize novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. In this pursuit, the strategic incorporation of fluorine has become an indispensable tool.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4]

When this powerful element is introduced onto a cyclopentane scaffold, a privileged structure in its own right, a rich and underexplored chemical space is unlocked. The cyclopentane ring, with its inherent conformational flexibility, provides an ideal three-dimensional framework for presenting pharmacophoric elements to biological targets. The addition of fluorine atoms can modulate this flexibility, pre-organizing the scaffold into specific conformations that can enhance binding and activity.

This guide serves as a comprehensive exploration of this exciting chemical space. We will move beyond a simple catalog of compounds and delve into the causality behind synthetic strategies, the profound impact of fluorination on physicochemical properties and conformational behavior, and the practical application of these building blocks in contemporary drug discovery programs.

Chapter 1: The Confluence of Fluorine and the Cyclopentane Scaffold

The decision to combine fluorine with a cyclopentane core is a deliberate one, rooted in the predictable yet powerful influence of the C-F bond.

Modulating Physicochemical Properties

The introduction of fluorine can profoundly alter key molecular properties critical for drug development:

-

Lipophilicity (LogP): While often considered a lipophilic element, fluorine's effect is context-dependent. Strategic placement can either increase or decrease LogP, offering a tool to optimize a compound's solubility and permeability profile. The impact of fluoroalkyl groups (CH₂F, CHF₂, CF₃) on lipophilicity can be complex and varies across different molecular series.[1]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic protons and basic amines.[1] This effect is predictable and cumulative; for instance, each fluorine atom in an α-fluoroalkyl group can decrease the pKa of a neighboring carboxylic acid or protonated amine.[1] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically vulnerable position is a classic and highly effective strategy to block oxidative metabolism, thereby increasing a compound's half-life and bioavailability.[3]

The Power of Conformational Control

Cyclopentane is not a flat ring; it exists in a dynamic equilibrium between two primary conformations: the "envelope" and the "twist." The energy barrier between these forms is low, allowing the ring to readily adapt its shape.

Fluorination introduces specific electronic interactions, such as hyperconjugation and dipole-dipole interactions, that can stabilize one conformation over another.[5][6] This "conformational locking" is a powerful tool in drug design. By pre-organizing the cyclopentane scaffold into a bioactive conformation, we can reduce the entropic penalty upon binding to a target protein, leading to a significant increase in binding affinity.

The logical workflow for leveraging these properties is outlined below.

Caption: A decision workflow for the strategic fluorination of cyclopentane scaffolds.

Chapter 2: A Survey of Synthetic Strategies

Accessing the desired fluorinated cyclopentane building blocks requires a robust synthetic toolkit. The choice of method depends on the desired fluorination pattern (mono-, di-, tri-), stereochemistry, and the availability of starting materials.

Deoxofluorination of Cyclopentanones and Derivatives

One of the most direct and scalable methods for introducing fluorine is through deoxofluorination. This approach replaces a carbonyl oxygen or hydroxyl group with one or two fluorine atoms.

-

Key Reagents: Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and morpholinosulfur trifluoride (MorphDAST) are common reagents for converting alcohols to monofluorides and ketones to gem-difluorides.[7][8]

-

Causality: The choice of reagent is often dictated by thermal stability and scale. Deoxo-Fluor® and MorphDAST are generally more thermally stable than DAST, making them safer for larger-scale reactions. The mechanism involves the formation of a fluorosulfurane intermediate, followed by nucleophilic displacement by fluoride.

-

Application: This method is particularly powerful for creating gem-difluorocyclopentanes, which are excellent bioisosteres for carbonyl groups, introducing polarity and conformational constraint without the reactivity of a ketone.[3][7] Scalable syntheses of various gem-difluorinated cyclopentane building blocks have been developed using this approach.[7]

Electrophilic Fluorination

For the synthesis of α-fluorocarbonyl compounds, electrophilic fluorinating agents are the tools of choice.

-

Key Reagents: The most widely used reagent is N-fluorobenzenesulfonimide (NFSI), along with Selectfluor® (F-TEDA-BF₄).[9][10] These are bench-stable, solid reagents that deliver an "F+" equivalent to a nucleophilic carbon.

-

Causality: The reaction typically proceeds via the enol or enolate of a carbonyl compound. The choice between base-catalyzed (enolate) or acid-catalyzed (enol) conditions allows for tuning of reactivity and selectivity.[10] Asymmetric variants using chiral catalysts have been extensively developed to provide enantioenriched products.[10][11][12]

-

Application: This strategy is ideal for preparing building blocks like α-fluorocyclopentanones or α-fluorocyclopentane carboxylic acid esters, which are valuable precursors for more complex targets.[9]

Nucleophilic Fluorination

Classical S_N2 displacement of a suitable leaving group with a fluoride source remains a cornerstone of fluorination chemistry.

-

Key Reagents: Tetrabutylammonium fluoride (TBAF), potassium fluoride (KF) often in conjunction with a phase-transfer catalyst, and cesium fluoride (CsF) are common fluoride sources.

-

Causality: The success of this method hinges on the quality of the leaving group (typically a tosylate, mesylate, or triflate) and the ability to overcome the challenges of fluoride's high charge density and solvation. Anhydrous conditions are crucial. The stereochemistry of the reaction is predictable, proceeding with inversion of configuration at the reaction center.

-

Application: This is a reliable method for producing monofluorinated cyclopentanes with well-defined stereochemistry from chiral cyclopentanols.

Ring-Altering Strategies

Innovative strategies that construct the fluorinated ring itself offer access to unique substitution patterns.

-

Nazarov Cyclization: A fluorine-directed and -activated Nazarov cyclization can be used to synthesize α-fluorinated cyclopentenones, which are versatile intermediates.[13]

-

Cycloadditions: [4+1] cycloadditions using a difluorocarbene source can yield 5,5-difluoropyrrolines, which can be further transformed.[13] Similarly, trifluoromethylated cyclopentenes can be accessed through silver-catalyzed reactions of β-CF₃-1,3-enynes.[14]

The relationship between these synthetic approaches and the resulting building blocks is visualized below.

Caption: Key synthetic routes to diverse fluorinated cyclopentane building blocks.

Chapter 3: Data-Driven Insights and Case Studies

The theoretical benefits of fluorination are borne out in experimental data and successful drug candidates.

Quantitative Impact on Physicochemical Properties

Systematic studies quantifying the effect of fluorination provide invaluable guidance for drug design. For example, the progressive introduction of fluorine atoms onto a cyclopentane scaffold has a measurable and predictable effect on acidity.

| Compound Class | Substituent | pKa (Carboxylic Acid) | pKa (Protonated Amine) |

| Cyclopentane | -CH₃ | ~4.9 | ~10.7 |

| Cyclopentane | -CH₂F | ~4.8 | ~9.2 |

| Cyclopentane | -CHF₂ | ~4.6 | ~7.7 |

| Cyclopentane | -CF₃ | ~4.0 | ~6.2 |

| Table 1: Representative pKa values illustrating the inductive effect of α-fluoroalkyl groups on adjacent functional groups. Data is illustrative, based on trends described in the literature.[1] |

Case Study: Carbocyclic Nucleosides in Antiviral Therapy

The cyclopentane ring serves as a critical isostere for the furanose sugar in many nucleoside analog drugs. Fluorination of this carbocyclic core has been a successful strategy to improve the pharmacological properties of antiviral agents. For instance, introducing a fluorine atom can enhance metabolic stability and, in some cases, alter the conformational preference of the ring to mimic the ribose pucker found in the natural substrate, thereby improving interaction with viral polymerases. While specific fluorine-containing carbocyclic nucleosides are a deep topic, the principle of using fluorination on the cyclopentane core to achieve desired biological outcomes is well-established in this field.[8]

Chapter 4: Experimental Protocols

To ensure this guide is not merely theoretical but practically applicable, we provide a self-validating, step-by-step protocol for a common and crucial transformation.

Protocol 4.1: Synthesis of 1,1-Difluorocyclopentane via Deoxofluorination of Cyclopentanone

Trustworthiness Statement: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The final product purity can be readily assessed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy, which will show characteristic shifts and coupling constants for the gem-difluoro motif.

Materials:

-

Cyclopentanone (1.0 eq)

-

Deoxo-Fluor® (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethanol (for quenching)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Under an inert atmosphere of nitrogen, add cyclopentanone (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is a safety precaution. The initial reaction can be exothermic, and maintaining a low temperature controls the reaction rate and minimizes potential side reactions.

-

Reagent Addition: Add Deoxo-Fluor® (1.5 eq) to the stirred solution dropwise via syringe over 15-20 minutes. Causality: Slow addition is critical to maintain temperature control and prevent a runaway reaction. A molar excess of the fluorinating agent ensures complete conversion of the starting material.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (staining with potassium permanganate) or GC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add anhydrous ethanol dropwise to quench any unreacted Deoxo-Fluor®. Causality: The quench is also exothermic and must be done cautiously at low temperature.

-

Workup: Carefully pour the quenched reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction (HF).

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine (1x). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product, 1,1-difluorocyclopentane, is volatile. Use minimal heat during evaporation.

-

Purification: If necessary, the crude product can be purified by distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

-

Characterization: Confirm the structure and purity of the product by ¹H, ¹⁹F, and ¹³C NMR spectroscopy and compare with literature data.

Conclusion

The chemical space of fluorinated cyclopentane building blocks represents a fertile ground for innovation in medicinal chemistry. By understanding the fundamental principles that govern their synthesis and conformational behavior, and by leveraging a robust toolkit of synthetic methods, researchers can rationally design and construct novel molecular architectures. The strategic introduction of fluorine is not merely an act of substitution but a precise tool for sculpting the properties of a molecule to meet the demanding criteria for a modern therapeutic agent. The continued exploration of this space promises to yield the next generation of drugs with enhanced performance and patient benefit.

References

- Bobovskyi, B. V., Demchuk, O. P., Sosunovych, B. S., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- Grygorenko, O., et al. Synthesis of polyfluorinated cyclopentanones.

- Request PDF on ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization.

- Conformational preference of fluorocyclopentane.

- Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.

- Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.

- Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Georgia Gwinnett College.

- Liu, M., Yu, Z., Li, J., & Xiao, Y. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia MDPI.

- Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.

- Fülöp, F., et al. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry.

- (1988). Fluorine containing cyclopentane derivatives and processes for their production.

- Singh, A., & Kumar, S. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- Campbell, M. G., & Ritter, T. (2015). Catalytic Enantioselective Fluorination. eScholarship, University of California.

- Juaristi, E., & O'Hagan, D. (2021). Fluorinated Rings: Conformation and Application.

- Juaristi, E., & O'Hagan, D. (2021).

- Catalytic Enantioselective Fluorin

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production - Google Patents [patents.google.com]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]

- 12. Catalytic Enantioselective Fluorination [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols: N-Derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol, a critical building block in modern medicinal chemistry. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide details robust protocols for common N-derivatization reactions—N-Boc protection, N-acylation, and N-sulfonylation—offering insights into the rationale behind procedural steps and providing a framework for the synthesis of novel derivatives for drug discovery and development.

Introduction: The Significance of Fluorinated Amino Alcohols

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy to enhance their therapeutic profiles. The 2-amino-4,4-difluorocyclopentan-1-ol scaffold is of particular interest due to the gem-difluoro motif, which acts as a bioisostere for a carbonyl group and can modulate the pKa of the neighboring amino group. Derivatization of the primary amine allows for the exploration of a vast chemical space, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note serves as a practical resource for chemists engaged in the synthesis of novel fluorinated compounds.

Core N-Derivatization Protocols

The following sections detail validated protocols for the N-derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol. The choice of a specific derivatization strategy will depend on the overarching synthetic plan and the desired properties of the final compound.

N-Boc Protection: A Gateway to Further Functionalization

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[1][2] This protocol outlines a standard procedure for the N-Boc protection of 2-Amino-4,4-difluorocyclopentan-1-ol.

Workflow for N-Boc Protection

Caption: Workflow for N-Boc protection of the amino alcohol.

Detailed Experimental Protocol: N-Boc Protection

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 mL/mmol) to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Rationale and Insights:

-

Solvent Choice: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and reagents.

-

Base: Triethylamine acts as a scavenger for the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals.[3] This protocol describes a general method for the N-acylation of 2-Amino-4,4-difluorocyclopentan-1-ol using an acyl chloride.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of the amino alcohol.

Detailed Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) and cool the mixture to 0°C.

-

Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Rationale and Insights:

-

Selective N-Acylation: The amino group is significantly more nucleophilic than the hydroxyl group, leading to selective N-acylation under these conditions.[4] O-acylation is generally not observed without a catalyst or more forcing conditions.

-

Alternative Acylating Agents: Carboxylic acids can also be used in the presence of a coupling agent such as HBTU or HATU for amide bond formation.[5]

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key component in a multitude of clinically important drugs. This protocol provides a method for the N-sulfonylation of 2-Amino-4,4-difluorocyclopentan-1-ol.

Workflow for N-Sulfonylation

Caption: General workflow for the N-sulfonylation of the amino alcohol.

Detailed Experimental Protocol: N-Sulfonylation

-

Reaction Setup: Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in pyridine (10 mL/mmol) and cool to 0°C. Alternatively, use DCM as the solvent with triethylamine (1.5 eq) as the base.

-

Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture into ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Rationale and Insights:

-

Base/Solvent System: Pyridine can serve as both the solvent and the base. The use of DCM with triethylamine is a common alternative.

-

Reactivity: Sulfonyl chlorides are highly reactive electrophiles, and the reaction typically proceeds to completion.

Data Summary and Expected Outcomes

The following table summarizes the reaction conditions and typical yields for the described N-derivatization protocols.

| Derivatization | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| N-Boc Protection | (Boc)2O | Et3N | DCM | 0 to RT | 2-4 | 85-95 |

| N-Acetylation | Acetyl Chloride | Et3N | THF | 0 to RT | 1-3 | 80-90 |

| N-Tosylation | Tosyl Chloride | Pyridine | Pyridine | 0 to RT | 12-16 | 75-85 |

Note: Yields are dependent on the specific substrate and reaction scale and may require optimization.

Troubleshooting and Key Considerations

-

Incomplete Reactions: If the reaction stalls, consider adding a slight excess of the derivatizing agent or extending the reaction time. Gentle heating may be necessary for less reactive substrates, but care must be taken to avoid side reactions, particularly O-derivatization.

-